molecular formula C11H14N2O2 B3228520 4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline CAS No. 1263378-10-4

4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B3228520
CAS No.: 1263378-10-4
M. Wt: 206.24 g/mol
InChI Key: SJBDPELMMKAMOC-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline backbone with a nitro group at the 6-position and two methyl groups at the 4-position. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2 and it has a molecular weight of approximately 196.22 g/mol.

Research indicates that this compound interacts with various biological targets:

  • PPAR Agonism : The compound has been studied as a potential agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These receptors are crucial in regulating glucose metabolism and lipid homeostasis, making them significant targets for type 2 diabetes treatment .
  • Nitric Oxide Synthase Inhibition : It has been evaluated for its ability to inhibit nitric oxide synthase (NOS), which is involved in pain pathways and vascular functions .

Therapeutic Applications

  • Diabetes Management : As a PPAR agonist, this compound may enhance insulin sensitivity and improve glycemic control in diabetic models .
  • Pain Relief : The inhibition of NOS suggests potential applications in managing neuropathic pain conditions. In studies, derivatives of tetrahydroquinoline have shown efficacy in reversing hyperalgesia in animal models .
  • Anticancer Activity : Modifications to the tetrahydroquinoline scaffold have resulted in compounds that exhibit antiproliferative effects against various cancer cell lines. For example, derivatives have been tested against pancreatic and liver cancer cells .

Study on Diabetes

A study focused on the design of novel cyclic scaffolds based on tetrahydroquinoline derivatives demonstrated that specific modifications could enhance PPARγ selectivity. This resulted in improved insulin sensitization in diabetic rodent models .

Study on Pain Management

In a preclinical study involving a rat model of neuropathic pain (L5/L6 spinal nerve ligation), a derivative of this compound showed significant reduction in thermal hyperalgesia when administered intraperitoneally at a dose of 30 mg/kg .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of ActionTherapeutic Potential
This compoundPPAR agonist; NOS inhibitorModulates insulin sensitivity; Pain reliefDiabetes; Neuropathic pain
1,2,3,4-TetrahydroquinolineAntimicrobial; AnticancerVarious mechanisms including enzyme inhibitionInfection control; Cancer therapy
6-Nitro-1,2,3,4-tetrahydroquinolineAntiproliferativeCell cycle arrest mechanismsCancer treatment

Properties

IUPAC Name

4,4-dimethyl-6-nitro-2,3-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)5-6-12-10-4-3-8(13(14)15)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBDPELMMKAMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236985
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-10-4
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-6-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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